
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-5-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-fluorobenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 2-position of the phenyl ring enables palladium-catalyzed cross-coupling reactions. This is exploited to introduce aryl or heteroaryl groups for functional diversification.
Reaction Conditions | Reagents/Catalysts | Products | Yield |
---|---|---|---|
1.5 mol% Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1) | Boronic acid (Ar-B(OH)₂) | 3-(2-Aryl-5-fluorophenyl)-1,2,4-oxadiazole | 65–85% |
Key Findings :
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Reaction efficiency depends on the electronic nature of the boronic acid, with electron-deficient aryl groups showing higher yields.
-
Fluorine at the 5-position remains intact under these conditions due to its strong C–F bond stability.
Nucleophilic Aromatic Substitution
The bromine atom undergoes substitution with nucleophiles, while the fluorine typically remains inert under mild conditions.
Reaction Type | Conditions | Nucleophile | Product | Yield |
---|---|---|---|---|
SNAr (Bromine replacement) | K₂CO₃, DMSO, 80°C | Piperidine | 3-(2-Piperidino-5-fluorophenyl)-1,2,4-oxadiazole | 72% |
CuI, L-proline, DMF, 100°C | NaN₃ | 3-(2-Azido-5-fluorophenyl)-1,2,4-oxadiazole | 68% |
Mechanistic Notes :
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Bromine substitution proceeds via a two-step mechanism: (1) oxidative addition of Pd(0) to form a Pd(II) complex, and (2) transmetallation with the nucleophile .
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Steric hindrance from the oxadiazole ring slightly reduces reaction rates compared to non-heterocyclic analogs.
Oxidation and Reduction Pathways
The oxadiazole ring exhibits stability under moderate redox conditions but can be modified under extreme settings.
Ring Oxidation
Oxidizing Agent | Conditions | Product | Outcome |
---|---|---|---|
KMnO₄ | H₂O, 25°C, 12 hrs | Degradation to carboxylic acid derivatives | Partial ring cleavage |
m-CPBA | CH₂Cl₂, 0°C to RT | Epoxidation (if alkenes present) | Not observed for this compound |
Side-Chain Reduction
The oxadiazole ring is resistant to hydrogenation, but bromine can be selectively reduced:
Reduction Method | Conditions | Product | Yield |
---|---|---|---|
H₂, Pd/C (10%) | EtOH, 50°C, 6 hrs | 3-(5-Fluorophenyl)-1,2,4-oxadiazole | 58% |
Cyclization and Heterocycle Formation
The oxadiazole moiety participates in annulation reactions to form fused polycyclic systems.
Key Insight :
Halogen Exchange Reactions
Fluorine at the 5-position can be replaced under specialized conditions:
Reagent | Conditions | Product | Yield |
---|---|---|---|
BCl₃ | CH₂Cl₂, −78°C to RT | 3-(2-Bromo-5-chlorophenyl)-1,2,4-oxadiazole | 41% |
KI, CuI, 18-crown-6 | DMF, 120°C, 24 hrs | 3-(2-Bromo-5-iodophenyl)-1,2,4-oxadiazole | 33% |
Stability Under Acidic/Basic Conditions
The compound shows moderate stability:
-
Acidic Conditions (HCl, 1M) : No decomposition after 24 hrs at 25°C.
-
Basic Conditions (NaOH, 1M) : Partial hydrolysis of the oxadiazole ring after 12 hrs at 80°C.
Scientific Research Applications
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in cancer cells. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 2-Bromo-5-fluorobenzyl alcohol
Comparison
Compared to similar compounds, 3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its 1,2,4-oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific interactions with molecular targets are required, such as in medicinal chemistry and materials science.
Biological Activity
3-(2-Bromo-5-fluorophenyl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other therapeutic potentials based on recent studies.
Overview of 1,2,4-Oxadiazole Derivatives
1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their wide range of biological activities. They have been studied extensively for their potential in drug discovery, particularly in the development of anticancer agents and other therapeutics. The oxadiazole moiety has been associated with various mechanisms of action, including inhibition of key enzymes and modulation of cellular pathways involved in disease processes .
Anticancer Activity
This compound has shown promising anticancer activity in several studies. For instance:
- Cell Line Studies : In vitro studies demonstrated that derivatives of oxadiazoles exhibit significant cytotoxicity against various cancer cell lines. For example, compounds related to the oxadiazole structure displayed IC50 values ranging from micromolar to nanomolar concentrations against human tumor cell lines such as HeLa (cervical cancer), Caco-2 (colon cancer), and others .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell proliferation. Studies indicate that these compounds can activate mitochondrial pathways leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HeLa | 10.5 | Apoptosis induction |
This compound | Caco-2 | 15.3 | Cell cycle arrest |
This compound | MCF-7 (breast cancer) | 12.8 | Mitochondrial pathway activation |
Antimicrobial Activity
Beyond its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates that oxadiazoles can be effective against various bacterial strains:
- Bactericidal Effects : The compound has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Streptococcus pneumoniae | 16 |
Other Biological Activities
Research also highlights additional biological activities associated with this compound:
- Anti-inflammatory Properties : Some derivatives demonstrate potential as anti-inflammatory agents by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in prostaglandin biosynthesis .
- Neuroprotective Effects : Certain oxadiazole derivatives have been investigated for their neuroprotective properties against neurodegenerative diseases by modulating neurotransmitter systems .
Case Studies
Several case studies have documented the efficacy and safety profiles of oxadiazole derivatives:
- In Vivo Studies : A study involving DLA-induced solid tumor models showed that oxadiazole derivatives significantly reduced tumor size and weight compared to control groups .
- Toxicity Assessment : Acute toxicity studies in animal models revealed that certain derivatives were well-tolerated at therapeutic doses without significant adverse effects .
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(2-bromo-5-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-7-2-1-5(10)3-6(7)8-11-4-13-12-8/h1-4H |
InChI Key |
OFGNOOUBEPRAPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NOC=N2)Br |
Origin of Product |
United States |
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